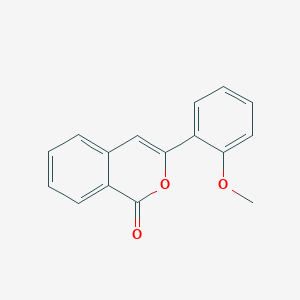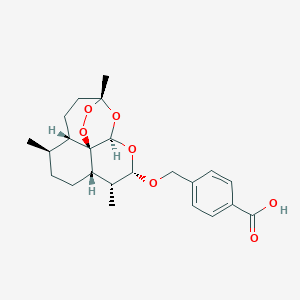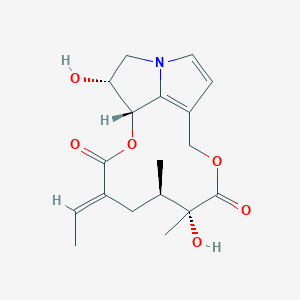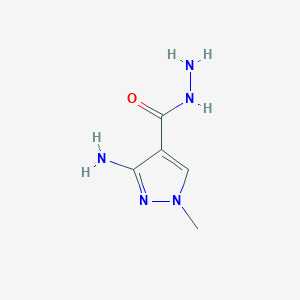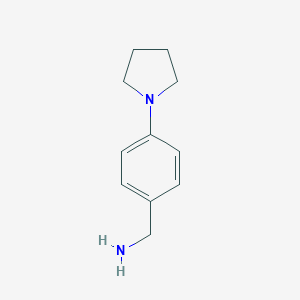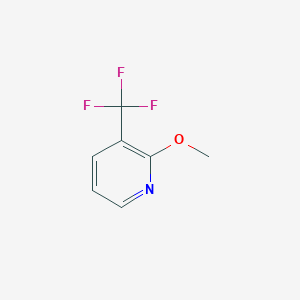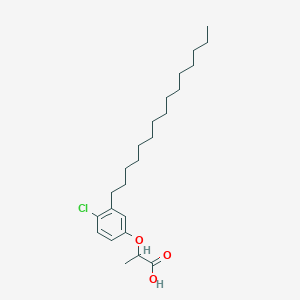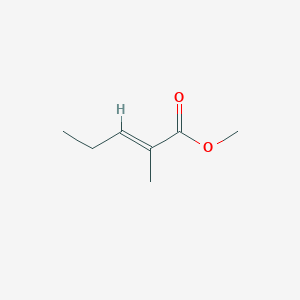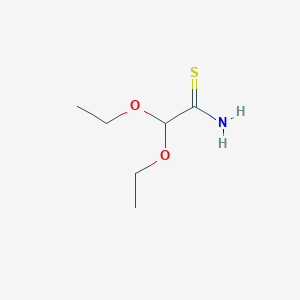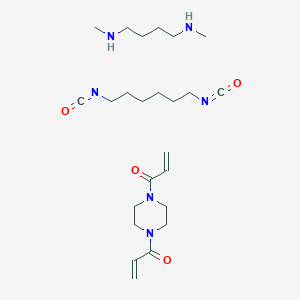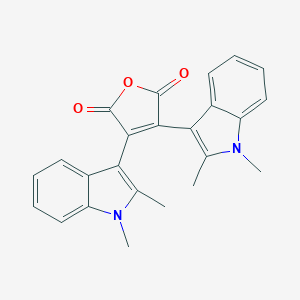
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione, also known as DIF-1, is a natural compound found in Dictyostelium discoideum, a soil-dwelling amoeba. DIF-1 has been found to have potential therapeutic applications due to its ability to regulate cell differentiation, proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to regulate cell differentiation and proliferation in various cell types, including cancer cells. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been shown to induce differentiation and apoptosis in leukemia cells, breast cancer cells, and prostate cancer cells. It has also been found to inhibit the growth and metastasis of melanoma cells.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione is not fully understood. However, it has been proposed that 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione regulates cell differentiation and proliferation by modulating the Wnt signaling pathway. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to inhibit the activity of β-catenin, a key component of the Wnt signaling pathway, leading to the downregulation of target genes involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of PARP. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has also been found to inhibit the migration and invasion of cancer cells by downregulating MMP-2 and MMP-9 expression. Additionally, 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to regulate the differentiation of stem cells into various cell types, including neurons, adipocytes, and osteoblasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in lab experiments is its low toxicity. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one limitation of using 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione. One direction is to investigate the potential of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione as a therapeutic agent for various types of cancer. Another direction is to explore the use of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in regenerative medicine for the differentiation of stem cells into specific cell types. Furthermore, the mechanism of action of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione can be synthesized using a simple one-pot reaction from commercially available starting materials. The synthesis involves the condensation of two molecules of indole-3-acetaldehyde with one molecule of furan-2,5-dione in the presence of a Lewis acid catalyst. The resulting product is purified via column chromatography to obtain pure 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione.
Propiedades
Número CAS |
122641-56-9 |
|---|---|
Nombre del producto |
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione |
Fórmula molecular |
C24H20N2O3 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3,4-bis(1,2-dimethylindol-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C24H20N2O3/c1-13-19(15-9-5-7-11-17(15)25(13)3)21-22(24(28)29-23(21)27)20-14(2)26(4)18-12-8-6-10-16(18)20/h5-12H,1-4H3 |
Clave InChI |
ONWINYUCXPZMJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)OC3=O)C4=C(N(C5=CC=CC=C54)C)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)OC3=O)C4=C(N(C5=CC=CC=C54)C)C |
Sinónimos |
3,4-BIS-(1,2-DIMETHYL-1H-INDOL-3-YL)-FURAN-2,5-DIONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






